molecular formula C17H23NO4 B8122404 4-[(tert-Butoxycarbonyl-cyclopropylmethyl-amino)-methyl]-benzoic acid

4-[(tert-Butoxycarbonyl-cyclopropylmethyl-amino)-methyl]-benzoic acid

Cat. No.: B8122404
M. Wt: 305.4 g/mol
InChI Key: HXPSLBPTWMNMSQ-UHFFFAOYSA-N
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Description

4-[(tert-Butoxycarbonyl-cyclopropylmethyl-amino)-methyl]-benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a benzene ring substituted with a tert-butoxycarbonyl (BOC) protected cyclopropylmethylamino group and a carboxylic acid group. The presence of the BOC group makes it a valuable intermediate in organic synthesis, particularly in the protection of amines.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The BOC group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution.

  • Coupling Reactions: The compound can be synthesized through coupling reactions such as the Suzuki–Miyaura cross-coupling, which involves the use of boronic acids and palladium catalysts.

  • Removal of BOC Group: The BOC group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or amines.

  • Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic or neutral conditions.

  • Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3) are commonly employed for reduction reactions.

  • Substitution: Nucleophiles such as alkyl halides or alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acid derivatives.

  • Reduction Products: Alcohols, amines, and other reduced forms.

  • Substitution Products: Substituted amines and other derivatives.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the protection and deprotection of amines.

  • Biology: The compound can be used in the study of enzyme inhibition and as a tool in molecular biology research.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The BOC-protected amine group plays a crucial role in its reactivity and stability, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

  • BOC-protected amines: Other BOC-protected amines with different substituents on the benzene ring or cyclopropylmethyl group.

  • Carboxylic acids: Other carboxylic acids with similar protecting groups or functional groups.

Uniqueness: 4-[(tert-Butoxycarbonyl-cyclopropylmethyl-amino)-methyl]-benzoic acid stands out due to its specific combination of the BOC-protected amine and the cyclopropylmethyl group, which provides unique reactivity and stability profiles compared to other similar compounds.

Properties

IUPAC Name

4-[[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18(10-12-4-5-12)11-13-6-8-14(9-7-13)15(19)20/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPSLBPTWMNMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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